molecular formula C11H21NO B8482568 (4-Cyclohexylpyrrolidin-2-yl)methanol

(4-Cyclohexylpyrrolidin-2-yl)methanol

Cat. No.: B8482568
M. Wt: 183.29 g/mol
InChI Key: AXYPCLBJVCTKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyclohexylpyrrolidin-2-yl)methanol is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pyrrolidine ring, a common scaffold in bioactive molecules, substituted with a hydroxymethyl group and a lipophilic cyclohexyl moiety. This structure makes it a valuable intermediate for the synthesis of more complex molecules. Compounds with similar pyrrolidine-methanol structures are frequently investigated as key intermediates in the development of potential therapeutics. For instance, research into pyrrolidine and piperidine derivatives has explored their activity as inhibitors for targets like the histamine H3 receptor, which is relevant for central nervous system disorders . Furthermore, the pyrrolidine core is a privileged structure in drug discovery, often found in molecules that interact with central nervous system targets, including monoamine oxidase (MAO) enzymes . The specific stereochemistry of the compound can be critical for its biological activity and interaction with enzyme binding sites . As a building block, this compound can be used to explore new chemical space in the search for novel bioactive compounds. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

(4-cyclohexylpyrrolidin-2-yl)methanol

InChI

InChI=1S/C11H21NO/c13-8-11-6-10(7-12-11)9-4-2-1-3-5-9/h9-13H,1-8H2

InChI Key

AXYPCLBJVCTKIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC(NC2)CO

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Cyclohexylpyrrolidin 2 Yl Methanol and Its Stereoisomers

Advanced Methodologies for Pyrrolidine (B122466) Ring Construction

The construction of the pyrrolidine scaffold is a cornerstone of many synthetic endeavors. Modern organic synthesis has developed a host of sophisticated methods to achieve this, often with high levels of stereocontrol.

Enantioselective Synthesis via Asymmetric Catalysis

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral molecules, including pyrrolidine derivatives. This approach utilizes chiral catalysts to direct a reaction towards the formation of a specific enantiomer. A notable strategy involves the catalytic asymmetric hydrogenation of substituted pyrroles. This method can produce highly functionalized pyrrolidines with multiple stereocenters in excellent diastereoselectivity. acs.orgnih.govresearchgate.net The choice of catalyst and reaction conditions is crucial in determining the stereochemical outcome of the reduction.

Another significant approach is the use of chiral organocatalysts, such as those derived from proline, to catalyze reactions that form the pyrrolidine ring. unibo.itrsc.org For instance, α,α-diarylprolinols have been shown to be effective bifunctional organocatalysts in various asymmetric transformations. sci-hub.se The synthesis of these catalysts often starts from readily available chiral building blocks like (S)-(+)-2-pyrrolidinemethanol. sigmaaldrich.com

Multicomponent Reactions in Pyrrolidine Derivative Synthesis

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like pyrrolidine derivatives by combining three or more starting materials in a single synthetic operation. nih.govmdpi.com These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. Asymmetric MCRs, in particular, can produce highly substituted pyrrolidines with excellent diastereoselectivity, constructing multiple stereogenic centers in one step. nih.gov The development of novel MCRs continues to be an active area of research for the synthesis of heterocyclic compounds.

Cyclization and Annulation Strategies for Pyrrolidine Scaffolds

Cyclization and annulation reactions are fundamental strategies for the construction of cyclic systems, including the pyrrolidine ring. Intramolecular cyclization of amino alcohols is a common and effective method for forming the pyrrolidine ring. nih.gov Various reagents and conditions can be employed to promote this cyclodehydration, leading to the formation of the desired heterocyclic core.

Phosphine-catalyzed [3+2] annulation reactions between imines and allenoates represent a powerful method for constructing pyrroline intermediates, which can then be reduced to the corresponding pyrrolidines. nih.gov This approach has been successfully applied in the total synthesis of complex natural products.

Installation and Derivatization of the Cyclohexyl Moiety

The introduction of the cyclohexyl group at the C-4 position of the pyrrolidine ring with specific stereochemistry is a key challenge in the synthesis of (4-Cyclohexylpyrrolidin-2-yl)methanol.

Regioselective Functionalization at the Pyrrolidine C-4 Position

Achieving regioselective functionalization at the C-4 position of the pyrrolidine ring is crucial. One powerful strategy is the use of directing groups to guide a reaction to a specific site on the molecule. For instance, palladium-catalyzed C(sp³)–H arylation of pyrrolidines bearing a directing group at the C-3 position has been shown to proceed with high regioselectivity for the C-4 position. figshare.com While this example demonstrates arylation, the principle can be extended to the introduction of other substituents.

Another approach involves starting from a pre-functionalized chiral building block, a strategy known as the "chiral pool" approach. wikipedia.orgnih.govuni-muenchen.denih.gov For example, derivatives of 4-hydroxyproline can serve as versatile starting materials, where the hydroxyl group at the C-4 position can be manipulated or replaced to introduce the desired cyclohexyl moiety. mdpi.com

Stereochemical Control of the Cyclohexyl Substituent

Controlling the stereochemistry of the cyclohexyl substituent is paramount for accessing specific stereoisomers of the target molecule. One effective strategy involves the asymmetric hydrogenation of a pyrrole precursor that already contains the cyclohexyl group at the 4-position. The existing stereocenters in the molecule or chiral catalysts can direct the hydrogenation to occur from a specific face of the pyrrole ring, thus establishing the desired relative stereochemistry. acs.orgnih.gov

Alternatively, starting from a chiral precursor like a 4-substituted prolinol derivative allows for the stereochemistry at other positions to be set, which can then influence the stereochemical outcome of subsequent reactions to introduce the cyclohexyl group. figshare.com The synthesis of various 4-alkylprolinols and their corresponding prolines has been achieved through divergent asymmetric hydrogenation strategies, providing a toolkit of chiral building blocks for such syntheses. figshare.com The stereoselective synthesis of trans-5-alkyl-4-hydroxy-2-pyrrolidinones also provides a potential route where the alkyl group could be a cyclohexyl precursor.

For instance, the diastereoselective synthesis of 2,5-disubstituted pyrrolidines can be achieved with high levels of control, often favoring the formation of the cis or trans isomer depending on the reaction conditions and substrates used. nih.gov This level of control is essential for producing a single desired stereoisomer of this compound.

Below is a table summarizing various synthetic strategies for substituted pyrrolidines:

Strategy Key Transformation Stereocontrol Key Advantages
Asymmetric CatalysisCatalytic hydrogenation of substituted pyrrolesHigh diastereoselectivityAccess to multiple stereocenters
Multicomponent ReactionsOne-pot combination of ≥3 starting materialsDiastereoselectiveHigh efficiency and diversity
Cyclization/AnnulationIntramolecular cyclization of amino alcoholsDependent on substrateFundamental ring-forming strategy
Chiral Pool SynthesisDerivatization of 4-hydroxyprolinePre-defined stereocenterAccess to enantiopure products
C-H FunctionalizationDirected C-H activationHigh regioselectivityDirect installation of substituents

Methanol Group Introduction and Modification

The introduction of the methanol group and its subsequent modifications are critical steps in the synthesis of this compound and its analogues. These transformations are typically achieved through the reduction of a carboxylic acid or its derivative at the C2 position of the pyrrolidine ring and subsequent functional group interconversions.

The 2-pyrrolidinemethanol scaffold, also known as prolinol, is a key structural motif in many biologically active compounds and chiral catalysts. mdpi.com The primary and most direct method for the synthesis of this scaffold is the reduction of the amino acid proline. mdpi.comwikipedia.org This transformation can be efficiently carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH4). mdpi.comwikipedia.org Due to the commercial availability of both D- and L-proline in high enantiomeric purity, this method provides straightforward access to both enantiomers of prolinol. wikipedia.org

For the synthesis of 4-substituted 2-pyrrolidinemethanol derivatives, such as this compound, a common strategy involves starting with a correspondingly substituted proline derivative. For instance, 4-cyclohexylproline can serve as a precursor. The synthesis of such 4-substituted proline analogues can be achieved through various methods, including asymmetric cycloaddition reactions or the modification of existing proline scaffolds. nih.gov Once the 4-substituted proline is obtained, the carboxylic acid functionality can be reduced to the primary alcohol to yield the desired 4-substituted 2-pyrrolidinemethanol.

An alternative approach involves the use of 4-hydroxyproline as a starting material. mdpi.comnih.gov The hydroxyl group at the 4-position can be manipulated to introduce a variety of substituents. For instance, the hydroxyl group can be oxidized to a ketone, which can then undergo a Wittig reaction or other olefination procedures to introduce an exocyclic double bond. Subsequent hydrogenation of this double bond can lead to the introduction of a cyclohexyl group, although controlling the stereochemistry of this hydrogenation is crucial. Another strategy involves the conversion of the hydroxyl group into a good leaving group, followed by a nucleophilic substitution with a cyclohexyl nucleophile, though this can be challenging. A more robust method involves the "proline editing" concept, where a protected hydroxyproline-containing peptide is synthesized, and the hydroxyl group is then selectively modified on the solid phase. nih.gov

The table below summarizes key starting materials and reagents for the synthesis of 2-pyrrolidinemethanol scaffolds.

Starting MaterialReagent(s)ProductKey Transformation
L-ProlineLithium aluminum hydride (LiAlH4)(S)-2-Pyrrolidinemethanol (L-Prolinol)Reduction of carboxylic acid
D-ProlineLithium aluminum hydride (LiAlH4)(R)-2-Pyrrolidinemethanol (D-Prolinol)Reduction of carboxylic acid
4-Hydroxy-L-prolineMulti-step synthesis4-Substituted-(S)-2-pyrrolidinemethanolFunctionalization at C4 followed by reduction

The hydroxyl group of the 2-pyrrolidinemethanol scaffold is a versatile functional handle that can be readily modified to introduce a wide range of other functionalities. biosyn.comashp.org These interconversions are crucial for the synthesis of diverse libraries of compounds for applications in drug discovery and catalysis. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. For instance, oxidation of (S)-prolinol with Dess-Martin periodinane yields the corresponding aldehyde. mdpi.com

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of halides, azides, cyanides, and other nucleophiles. The hydroxyl group can also be transformed into an ether or an ester through reactions with alkyl halides or acyl chlorides/anhydrides, respectively. These modifications can significantly alter the steric and electronic properties of the molecule. hyphadiscovery.com

Below is a table outlining common functional group interconversions at the methanol moiety of 2-pyrrolidinemethanol.

Starting Functional GroupReagent(s)Resulting Functional GroupReaction Type
Hydroxyl (-OH)Dess-Martin periodinaneAldehyde (-CHO)Oxidation
Hydroxyl (-OH)p-Toluenesulfonyl chloride (TsCl), pyridineTosylate (-OTs)Sulfonylation
Tosylate (-OTs)Sodium azide (NaN3)Azide (-N3)Nucleophilic Substitution
Hydroxyl (-OH)Acyl chloride (RCOCl), baseEster (-OCOR)Esterification
Hydroxyl (-OH)Alkyl halide (R-X), baseEther (-OR)Williamson Ether Synthesis

Solid-Phase Synthesis Techniques for Pyrrolidinemethanol Ligands

Solid-phase synthesis has emerged as a powerful technique for the rapid generation of libraries of compounds, including pyrrolidinemethanol-based ligands for asymmetric catalysis. nih.gov The core principle of this methodology involves attaching the growing molecule to an insoluble polymer support (resin), which allows for the use of excess reagents to drive reactions to completion and simplifies purification by simple filtration and washing. nih.gov

For the synthesis of pyrrolidinemethanol ligands, a common strategy is to utilize a bifunctional starting material that can be attached to the solid support while leaving a handle for further elaboration. 4-Hydroxyproline is an ideal candidate for this purpose, as the hydroxyl group at the 4-position provides a convenient site for attachment to a resin, often through a suitable linker. nih.gov Once the hydroxyproline is anchored to the solid support, the synthesis can proceed in a stepwise manner. The carboxylic acid at the 2-position can be reduced to the primary alcohol to generate the pyrrolidinemethanol core.

Subsequently, the nitrogen of the pyrrolidine ring and the newly formed hydroxyl group can be further functionalized. For example, the nitrogen can be acylated or alkylated, and the hydroxyl group can be converted into an ether or ester. This modular approach allows for the creation of a diverse library of ligands by varying the building blocks used in each step. After the synthesis is complete, the desired ligand is cleaved from the solid support. This "proline editing" approach on a solid phase has been successfully employed to generate a wide array of 4-substituted proline derivatives within a peptide backbone. nih.gov

The following table provides a general overview of the steps involved in the solid-phase synthesis of a library of pyrrolidinemethanol ligands starting from 4-hydroxyproline.

StepDescriptionReagents/Conditions
1. Resin FunctionalizationAttachment of a suitable linker to the solid support.e.g., Wang resin, Fmoc-linker-OH, DCC, DMAP
2. Attachment of Building BlockCoupling of protected 4-hydroxyproline to the linker.Fmoc-Hyp-OH, coupling agents (e.g., HBTU, DIEA)
3. DeprotectionRemoval of the N-protecting group (e.g., Fmoc).Piperidine in DMF
4. Elaboration of the PyrrolidineModification at the N-terminus or reduction of the C-terminus.Acylation, alkylation, or reduction (e.g., BH3·THF)
5. Modification of the Methanol MoietyFunctionalization of the hydroxyl group.Alkylation, acylation, etc.
6. Cleavage from ResinRelease of the final ligand from the solid support.Trifluoroacetic acid (TFA) cocktail

Catalytic and Ligand Applications of 4 Cyclohexylpyrrolidin 2 Yl Methanol Derivatives

Design Principles for Chiral (4-Cyclohexylpyrrolidin-2-yl)methanol-Based Ligands

The design of effective chiral ligands based on the this compound scaffold is guided by several key principles aimed at maximizing stereocontrol in catalytic reactions. The inherent chirality of the pyrrolidine (B122466) ring, derived from L-proline, provides a fundamental chiral environment. The substituents at the 2- and 4-positions of this ring play a crucial role in defining the steric and electronic nature of the ligand, which in turn dictates its interaction with substrates and metal centers.

A primary design consideration is the strategic placement of bulky groups to create a well-defined chiral pocket around the catalytic center. In this compound, the cyclohexyl group at the 4-position serves this purpose effectively. This bulky substituent restricts the possible orientations of the substrate, thereby directing the approach of reagents to a specific face of the molecule and leading to high enantioselectivity. The conformational rigidity imposed by the cyclohexyl group is another important factor, as it reduces the number of possible transition states and enhances the predictability of the stereochemical outcome.

Furthermore, the hydroxymethyl group at the 2-position is a key functional handle that can be readily modified to tune the ligand's properties. This group can act as a coordinating site for metal ions or be transformed into other functionalities, such as phosphines or ethers, to create a variety of bidentate or tridentate ligands. The interplay between the steric hindrance of the cyclohexyl group and the electronic nature of the coordinating group at the 2-position is a critical aspect of the ligand design. For instance, the introduction of a diphenylphosphino group to the hydroxyl function of a related prolinol derivative creates a P,N-ligand that has been shown to be effective in palladium-catalyzed asymmetric allylic alkylation.

Role in Asymmetric Organocatalysis

This compound and its derivatives have emerged as powerful organocatalysts, particularly in reactions proceeding through enamine or iminium ion intermediates. The pioneering work on proline-catalyzed asymmetric reactions laid the foundation for the development of a wide array of prolinol-derived catalysts. The presence of the cyclohexyl group in this compound introduces significant steric bulk, which is instrumental in achieving high levels of stereocontrol.

In asymmetric Michael additions, for example, diarylprolinol silyl (B83357) ethers, which are derivatives of prolinol, have been extensively studied. While specific data for the 4-cyclohexyl derivative is not abundant in readily available literature, the principles from closely related 4-substituted prolinol catalysts can be extrapolated. The bulky substituent at the 4-position effectively shields one face of the enamine intermediate formed between the catalyst and a carbonyl compound, directing the electrophile to the opposite face.

The table below illustrates the effectiveness of a related diarylprolinol silyl ether catalyst in the asymmetric Michael addition of aldehydes to nitroalkenes, showcasing the high yields and enantioselectivities that can be achieved with this class of organocatalysts.

EntryAldehydeNitroalkeneYield (%)er (syn:anti)
1Propanaltrans-β-Nitrostyrene9599:1 (98:2)
2Butanaltrans-β-Nitrostyrene9699:1 (98:2)
3Pentanaltrans-β-Nitrostyrene9799:1 (97:3)
4Hexanaltrans-β-Nitrostyrene98>99:1 (97:3)

Similarly, in asymmetric aldol (B89426) reactions, the catalyst's structure is crucial for controlling the stereochemistry of the product. The bulky cyclohexyl group in this compound-derived catalysts would be expected to create a highly organized transition state, leading to excellent diastereo- and enantioselectivity. The hydroxyl group can also participate in hydrogen bonding interactions, further stabilizing the transition state and enhancing selectivity.

Application as Ligands in Transition Metal-Catalyzed Reactions

The versatility of this compound extends to its use as a chiral ligand in transition metal-catalyzed reactions. By modifying the hydroxymethyl group, a range of ligands with different coordinating atoms (e.g., nitrogen, phosphorus, oxygen) can be synthesized. These ligands chelate to a metal center, creating a chiral environment that influences the outcome of the catalytic transformation.

Enantioselective Transformations Mediated by Metal Complexes

Metal complexes bearing ligands derived from this compound have the potential to be highly effective in a variety of enantioselective transformations. For instance, in palladium-catalyzed asymmetric allylic alkylation, the steric bulk of the cyclohexyl group can effectively control the approach of the nucleophile to the π-allyl palladium intermediate. This steric control is a key factor in achieving high enantioselectivity in the formation of the new carbon-carbon bond.

The following table presents representative results for a palladium-catalyzed asymmetric allylic alkylation using a P,N-ligand derived from a substituted prolinol, demonstrating the high enantiomeric excesses that are attainable.

EntrySubstrateNucleophileYield (%)ee (%)
11,3-Diphenyl-2-propenyl acetateDimethyl malonate9896
21,3-Di-p-tolyl-2-propenyl acetateDimethyl malonate9595
31,3-Di(2-naphthyl)-2-propenyl acetateDimethyl malonate9297

Other potential applications include enantioselective hydrogenation, hydrosilylation, and cyclopropanation reactions, where the chiral ligand-metal complex can effectively differentiate between enantiotopic faces or groups of the substrate.

Mechanistic Probes into Metal-Ligand Coordination and Catalytic Cycles

The study of metal complexes with this compound-derived ligands provides valuable insights into the mechanisms of asymmetric catalysis. The well-defined structure of these ligands allows for detailed investigations of metal-ligand coordination and the elementary steps of the catalytic cycle. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling can be employed to characterize the structure of the catalyst and key intermediates.

Mechanistic studies can also elucidate the role of the ligand in different stages of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. By systematically varying the structure of the ligand and studying the effect on the reaction kinetics and stereoselectivity, a deeper understanding of the factors that govern the catalytic process can be achieved. This knowledge is essential for the rational design of new and improved catalysts for a wide range of asymmetric transformations.

Advanced Spectroscopic and Structural Characterization of 4 Cyclohexylpyrrolidin 2 Yl Methanol Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For derivatives of (4-Cyclohexylpyrrolidin-2-yl)methanol, 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) are employed to unambiguously assign all proton and carbon signals. mnstate.eduyoutube.commdpi.com

The ¹H NMR spectrum provides information on the chemical environment of protons. Protons on the pyrrolidine (B122466) ring, the cyclohexyl group, and the hydroxymethyl substituent exhibit characteristic chemical shifts and coupling patterns. For instance, the protons of the hydroxymethyl group (CH₂OH) typically appear as diastereotopic protons due to the adjacent stereocenter at C2, resulting in distinct signals. nih.gov The methine proton at C2 is also a key diagnostic signal.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environment. The chemical shifts of the carbons in the pyrrolidine ring are particularly informative about the ring's conformation and the influence of the substituents. chemicalbook.com DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional NMR techniques are crucial for establishing connectivity. researchgate.net

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling relationships, helping to trace the connectivity within the cyclohexyl and pyrrolidine spin systems. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the straightforward assignment of carbon signals based on their attached protons. mdpi.com

Table 4.1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Note: Chemical shifts (δ) are hypothetical and reported in ppm. Actual values may vary based on solvent and specific derivative structure.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)Multiplicity
Pyrrolidine Ring
C-2~65.0~3.80m
C-3~35.0~1.80, ~2.10m
C-4~42.0~2.00m
C-5~55.0~2.90, ~3.10m
Cyclohexyl Group
C-1'~40.0~1.50m
C-2'/C-6'~33.0~1.75m
C-3'/C-5'~26.5~1.25m
C-4'~26.0~1.15m
Methanol Group
-CH₂OH~64.0~3.55, ~3.70dd, dd
-OH-Variablebr s

X-ray Crystallography for Absolute Configuration Determination and Conformation Analysis

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.netspringernature.com For chiral molecules like this compound, this technique is essential for determining the absolute configuration of its stereocenters (at C2 and C4 of the pyrrolidine ring). nih.govpurechemistry.org

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined. purechemistry.org For chiral, enantiomerically pure compounds, anomalous dispersion effects, often analyzed using the Flack parameter, allow for the definitive assignment of the absolute stereochemistry (e.g., (2S, 4R) or (2R, 4S)). researchgate.net

Beyond absolute configuration, X-ray crystallography provides invaluable data on conformational details. researchgate.net It reveals the puckering of the pyrrolidine ring, which typically adopts an envelope or twisted conformation. researchgate.netfigshare.com The analysis also shows the orientation of the cyclohexyl and hydroxymethyl substituents relative to the ring, including whether they are in pseudo-equatorial or pseudo-axial positions. This information is critical for understanding structure-activity relationships, particularly when these compounds are used as chiral ligands or catalysts. figshare.com

Table 4.2: Typical Crystallographic Parameters for a Chiral Pyrrolidine Derivative

Note: These are example parameters and will vary for specific crystals.

ParameterExample Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)15.4
α, β, γ (°)90, 90, 90
Volume (ų)1330
Z (molecules/unit cell)4
Flack Parameter~0.0(1)

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govrdd.edu.iq High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. nih.gov

In addition to molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org When the molecular ion (M⁺˙) is formed, it can undergo characteristic fragmentation, breaking down into smaller, stable ions. chemguide.co.uk The fragmentation pattern for this compound would be influenced by its functional groups. miamioh.edu

Key expected fragmentation pathways include:

α-cleavage: The bond adjacent to the nitrogen atom in the pyrrolidine ring is prone to cleavage. This can lead to the loss of the hydroxymethyl group or fragmentation within the ring. miamioh.edu

Loss of Water: The alcohol functional group can readily lose a molecule of water (H₂O, 18 Da) from the molecular ion. libretexts.org

Fragmentation of the Cyclohexyl Ring: The cyclohexyl substituent can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small alkyl fragments.

Ring Opening: The pyrrolidine ring can open, followed by further fragmentation.

Analyzing these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods. scispace.com

Table 4.3: Predicted Mass Spectrometry Fragments for this compound (C₁₁H₂₁NO, MW ≈ 183.29)

m/z Value (Hypothetical)Possible Fragment IdentityFragmentation Pathway
183[M]⁺˙Molecular Ion
166[M - OH]⁺Loss of hydroxyl radical
152[M - CH₂OH]⁺α-cleavage, loss of hydroxymethyl radical
100[C₆H₁₂N]⁺Cleavage of the cyclohexyl group
83[C₆H₁₁]⁺Cyclohexyl cation
70[C₄H₈N]⁺Fragment from pyrrolidine ring cleavage

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. harvard.edursc.org It is a powerful, non-destructive technique for determining the absolute configuration and studying the conformational properties of chiral compounds like this compound in solution. purechemistry.orgnih.gov

Chiral molecules absorb left- and right-handed circularly polarized light differently. A CD spectrum is a plot of this difference in absorption versus wavelength. harvard.edu The resulting positive or negative peaks, known as Cotton effects, are characteristic of the molecule's specific three-dimensional structure. nih.gov

For derivatives of this compound, the CD spectrum provides a unique fingerprint corresponding to its absolute configuration. nih.gov The experimental spectrum can be compared with the spectrum of a known standard or with spectra predicted by quantum mechanical calculations to assign the absolute stereochemistry. nih.gov This method serves as a crucial alternative or complement to X-ray crystallography, especially when suitable single crystals cannot be obtained. nih.govmdpi.com The technique is highly sensitive to the molecule's conformation in solution, providing insights that are distinct from the static picture obtained in the solid state. nih.gov

Computational and Theoretical Studies on 4 Cyclohexylpyrrolidin 2 Yl Methanol

Quantum Chemical Investigations (e.g., DFT) of Electronic Structure and Reactivity

There is currently no specific research available that details quantum chemical investigations, such as Density Functional Theory (DFT), applied to (4-Cyclohexylpyrrolidin-2-yl)methanol. Such studies would theoretically provide valuable insights into the molecule's electronic properties.

Theoretical Application of DFT: A DFT study of this compound would typically involve calculations of:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be determined to understand the molecule's electron-donating and accepting capabilities. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity.

Electron Density Distribution: Analysis of the electron density would reveal the most electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.

A hypothetical data table for such a study might look like this:

ParameterCalculated Value (Arbitrary Units)
HOMO EnergyX
LUMO EnergyY
HOMO-LUMO GapY - X
Electronegativity (χ)A
Chemical Hardness (η)B
Global Softness (S)1/B

Without specific studies, these values remain theoretical.

Molecular Modeling for Conformational Analysis and Stereochemical Prediction

Specific molecular modeling studies for the conformational analysis and stereochemical prediction of this compound have not been found in the reviewed literature. This type of analysis is crucial for understanding the three-dimensional structure of the molecule, which influences its physical and biological properties.

Theoretical Approach to Conformational Analysis:

Potential Energy Surface Scan: A systematic search of the molecule's conformational space would be performed by rotating its rotatable bonds. This would identify low-energy, stable conformers.

Stereochemical Prediction: Given the chiral centers in this compound, molecular modeling could predict the most stable stereoisomers and their relative energies.

Ligand-Protein Interaction Studies through Molecular Docking and Molecular Dynamics Simulations

There is no available research detailing molecular docking or molecular dynamics (MD) simulations specifically involving this compound as a ligand. These computational techniques are instrumental in drug discovery for predicting how a molecule might interact with a biological target.

Hypothetical Workflow for Docking and MD Simulations:

Target Identification: A protein target of interest would be selected.

Molecular Docking: this compound would be docked into the active site of the target protein to predict its preferred binding orientation and affinity. The docking score would provide a preliminary estimate of binding strength.

Molecular Dynamics Simulations: The docked complex would be subjected to MD simulations to observe the dynamic behavior of the ligand-protein system over time. This would assess the stability of the binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Binding Free Energy Calculations (e.g., MM/GBSA)

In the absence of specific ligand-protein interaction studies for this compound, there are no corresponding binding free energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Theoretical MM/GBSA Calculation: Following molecular dynamics simulations, the MM/GBSA method would be applied to the simulation snapshots to calculate the binding free energy (ΔG_bind). This calculation typically includes contributions from:

Van der Waals interactions

Electrostatic interactions

Polar solvation energy

Non-polar solvation energy

A sample data table for such a calculation would be:

Energy ComponentContribution (kcal/mol)
ΔE_vdwV
ΔE_elecW
ΔG_polarX
ΔG_nonpolarY
ΔG_bind V+W+X+Y

These values are purely illustrative.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

No pharmacophore models or Quantitative Structure-Activity Relationship (QSAR) studies have been published that specifically include this compound.

Conceptual Application of Pharmacophore Modeling and QSAR:

Pharmacophore Modeling: If a set of molecules with known activity against a specific target were available, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity.

QSAR Analysis: A QSAR study would aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, this would involve calculating various molecular descriptors and correlating them with their observed activities. A typical QSAR equation might take the form:

Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant

The lack of published data in these advanced computational areas underscores a significant gap in the scientific understanding of this compound. Future research employing these theoretical and computational methods would be invaluable in elucidating its chemical and biological properties.

Research Applications of 4 Cyclohexylpyrrolidin 2 Yl Methanol As a Building Block in Medicinal Chemistry

Design and Synthesis of Pyrrolidine-Based Scaffolds for Biological Inquiry

The pyrrolidine (B122466) ring is a versatile scaffold frequently utilized by medicinal chemists to develop compounds for treating a wide range of human diseases. nih.govresearchgate.net The interest in this saturated heterocyclic system is driven by several key factors: its sp3-hybridized nature allows for a thorough exploration of pharmacophore space, it introduces stereochemical complexity, and its non-planar structure provides enhanced three-dimensional coverage through a phenomenon known as "pseudorotation". nih.govresearchgate.netnih.gov

The synthesis of pyrrolidine-based scaffolds can be broadly categorized into two main strategies: the construction of the ring from various cyclic or acyclic precursors and the functionalization of a pre-existing pyrrolidine ring, such as in proline derivatives. researchgate.netnih.gov The application of techniques like microwave-assisted organic synthesis (MAOS) has significantly improved the efficiency of these synthetic routes. nih.gov

(4-Cyclohexylpyrrolidin-2-yl)methanol serves as a key building block in the creation of more complex molecules. For instance, it has been incorporated into the structure of potent and selective Bcl-2 inhibitors. acs.org In one example, this moiety is part of a larger molecule, 3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4'-(2-cyclohexylpyrrolidin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-[1,1'-biphenyl]-4-carboxamide, which has demonstrated significant activity against both wild-type and mutant forms of the Bcl-2 protein. acs.org The synthesis of such complex derivatives often involves multi-step reaction sequences where the this compound fragment is introduced to build the final pharmacologically active compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of this compound, SAR studies have provided valuable insights into how modifications of this scaffold influence biological activity. The stereochemistry of the pyrrolidine ring and the nature and position of its substituents are key determinants of a compound's pharmacological profile. researchgate.net

The non-planar nature of the pyrrolidine ring, which undergoes "pseudorotation," allows it to adopt various conformations, influencing how a molecule interacts with its biological target. nih.govnih.gov The spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes with enantioselective proteins, resulting in distinct biological activities for different stereoisomers. researchgate.net

Table 1: SAR of this compound Derivatives as Bcl-2 Inhibitors

Compound Modification Bcl-2 WT IC50 (nM) Bcl-2 G101V IC50 (nM)
9l This compound core 0.02 0.05
Venetoclax Reference compound 0.11 8.4
Lisaftoclax Reference compound 0.88 1.3

This table is generated based on data from a study on the discovery of Sonrotoclax and its analogs. acs.org

Investigation of Protein-Ligand Interactions in Key Biological Systems

The this compound scaffold has been instrumental in developing ligands that interact with a variety of key biological systems, demonstrating its versatility in medicinal chemistry.

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, with anti-apoptotic members like Bcl-2 itself being key targets in cancer therapy. medchemexpress.comnih.govnih.gov Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the natural cell death process in cancer cells. nih.govcancertreatmentjournal.com

Derivatives of this compound have been successfully designed as potent and selective inhibitors of Bcl-2. acs.org For example, the clinical candidate Sonrotoclax (BGB-11417) incorporates this scaffold. X-ray crystallography studies of similar inhibitors reveal that they bind to the P2 and P4 pockets of the Bcl-2 protein. acs.org The cyclohexyl group of the this compound moiety is positioned to make favorable hydrophobic interactions within these pockets, contributing significantly to the high binding affinity. This specific interaction is crucial for the compound's ability to potently inhibit both the wild-type and the G101V mutant of Bcl-2, a mutation that can confer resistance to other Bcl-2 inhibitors like Venetoclax. acs.org

The versatility of the this compound scaffold extends to the modulation of enzyme activity.

InhA: The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a key enzyme in the mycolic acid biosynthetic pathway and a validated target for antitubercular drugs. nih.govnih.gov While direct evidence of this compound derivatives targeting InhA is not extensively documented in the provided search results, the broader class of pyrrolidine-containing molecules has been explored for this purpose. The design of InhA inhibitors often involves scaffolds that can mimic the binding of the natural substrate or the NADH cofactor. orientjchem.orgmdpi.com The structural features of this compound, particularly its stereochemistry and the presence of a hydroxyl group, could be exploited to design molecules that fit into the active site of InhA.

MAO-A/B: Monoamine oxidases A and B (MAO-A and MAO-B) are important enzymes in the central nervous system responsible for the degradation of neurotransmitters. nih.govnih.govmdpi.com Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.govnih.gov Pyrrolidine derivatives have been investigated as MAO inhibitors. The cyclohexyl group of this compound could potentially interact with the hydrophobic regions of the active site of MAO enzymes. SAR studies of other MAO inhibitors have shown that the nature and substitution pattern of aromatic or aliphatic rings significantly influence potency and selectivity for MAO-A versus MAO-B. nih.govnih.gov

The this compound scaffold also holds potential for the development of ligands targeting G-protein coupled receptors (GPCRs).

GPR40: GPR40 (also known as FFA1) is a free fatty acid receptor that has been explored as a target for the treatment of type 2 diabetes. nih.govfrontiersin.org Agonists of GPR40 can stimulate glucose-dependent insulin (B600854) secretion. nih.govfrontiersin.org The design of GPR40 agonists often involves a carboxylic acid head group and a hydrophobic tail. The this compound scaffold could be modified to incorporate these features, with the cyclohexyl group serving as the hydrophobic tail.

Cannabinoid Receptors: The cannabinoid receptors CB1 and CB2 are GPCRs that are part of the endocannabinoid system and are involved in a wide range of physiological processes. mdpi.com Modulators of these receptors have therapeutic potential for various conditions. The lipophilic nature of the cyclohexyl group in this compound makes it a suitable feature for incorporation into ligands designed to interact with the hydrophobic binding pockets of cannabinoid receptors.

Scaffold Hopping and Molecular Hybridization Approaches

Scaffold hopping and molecular hybridization are powerful strategies in drug design to discover novel chemotypes with improved properties. hilarispublisher.comeurekaselect.comresearchgate.netnih.govbhsai.org

Scaffold hopping involves replacing the core structure of a known active compound with a different, often structurally distinct, scaffold while retaining the key pharmacophoric features responsible for biological activity. nih.govbhsai.orgnih.gov This approach can lead to compounds with improved pharmacokinetic properties, novel intellectual property, or a different side effect profile. nih.gov The this compound core could be considered a result of scaffold hopping from other cyclic or acyclic structures, or it could serve as the starting point for further hopping to new scaffolds.

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive molecules into a single new hybrid compound. hilarispublisher.comresearchgate.netnih.govnih.gov The goal is to create a molecule with enhanced affinity, improved efficacy, or a dual mode of action. researchgate.netnih.gov For instance, the this compound scaffold, known to interact with certain targets, could be covalently linked to another pharmacophore known to interact with a different target, potentially leading to a multi-target drug candidate. eurekaselect.com This approach is particularly useful for complex diseases where targeting multiple pathways may be beneficial. hilarispublisher.com

Future Perspectives in 4 Cyclohexylpyrrolidin 2 Yl Methanol Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of chiral compounds such as (4-Cyclohexylpyrrolidin-2-yl)methanol is often complex and resource-intensive. Future research will increasingly focus on developing synthetic routes that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. Key areas of development include the use of greener solvents, catalytic processes, and improved atom economy.

Traditional syntheses may rely on stoichiometric reagents and volatile organic solvents, which contribute to significant waste generation. semanticscholar.orgacs.org A major future goal will be the replacement of these solvents with more sustainable alternatives. Research into using N-octyl pyrrolidone (NOP) as a biogenic, recoverable solvent in synthetic processes, including those on solid phases, showcases a tangible step towards greener chemical production. rsc.org The investigation of deep eutectic solvents (DES) also presents a novel, environmentally friendly route for reactions like N-alkylation/acylation, which could be adapted for synthesizing derivatives of the target compound. researchgate.net

Table 1: Framework for Evaluating Synthetic Methodologies

Metric Traditional Approach Sustainable Future Goal
Solvent Chlorinated hydrocarbons, DMF Water, bio-derived solvents, NOP, DES
Catalysis Stoichiometric reagents Recyclable organocatalysts, biocatalysis
Atom Economy Low to moderate High (>90%)
Energy Input High temperature/pressure Ambient temperature/pressure, microwave
Waste Output High (E-factor >25) Low (E-factor <5)

High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against biological targets. uomustansiriyah.edu.iq When coupled with combinatorial chemistry—a technique for synthesizing large libraries of related compounds simultaneously—it becomes a powerful engine for drug discovery. ijpsonline.comnih.gov The this compound scaffold is an ideal candidate for the application of these techniques.

Future research will involve using the core structure of this compound as a foundation or "scaffold." By systematically attaching a wide variety of chemical building blocks to its reactive sites (the secondary amine and the primary alcohol), vast and diverse chemical libraries can be generated. nih.gov These libraries, containing thousands of unique derivatives, can then be subjected to HTS to identify "hits"—compounds that show activity against a specific biological target. ku.edu

The process can be accelerated using modern platforms like DNA-encoded libraries, where each unique molecule is tagged with a DNA barcode, allowing for the screening of millions or even billions of compounds at once in a single tube. nih.govchemrxiv.org This approach dramatically increases the efficiency of identifying lead compounds for further development. A hypothetical design for a combinatorial library based on the this compound scaffold is presented below.

Table 2: Hypothetical Combinatorial Library Design

Scaffold R1 Group (Amine Substitution) R2 Group (Alcohol Esterification) Number of Derivatives
This compound 100 diverse benzyl (B1604629) halides 100 diverse carboxylic acids 10,000
This compound 50 diverse sulfonyl chlorides 50 diverse isocyanates 2,500
This compound 200 diverse aldehydes (reductive amination) 100 diverse acyl chlorides 20,000

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid in silico design and evaluation of new chemical entities. nih.gov4tu.nl Instead of synthesizing and testing massive libraries physically, AI/ML models can predict the biological activity and physicochemical properties of virtual compounds, allowing researchers to prioritize the most promising candidates.

Furthermore, ML algorithms can build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, from initial HTS data. nih.gov As data from the first rounds of screening become available, these models can learn the relationship between the chemical structures of the this compound derivatives and their observed activity. This iterative process, known as active learning, allows the model to guide the next round of synthesis, focusing on the most promising areas of chemical space. springerprofessional.de

Table 3: Role of AI/ML in the Research Workflow

Research Stage AI/ML Application Objective
Library Design Generative Models Propose novel derivatives with optimized predicted properties.
Virtual Screening Predictive Docking/Affinity Models Score and rank virtual compounds before synthesis.
Hit-to-Lead Optimization QSAR & ADME/Tox Prediction Guide chemical modifications to improve potency and drug-like properties. nih.gov
Synthesis Planning Retrosynthesis Algorithms Predict efficient synthetic routes for target molecules.

Exploration of New Biological Targets and Therapeutic Areas

While a compound or scaffold may have known activities, its potential is often much broader. Future research will focus on systematically screening derivatives of this compound against a wide array of biological targets to uncover entirely new therapeutic applications. This exploration can be hypothesis-free, leveraging large-scale phenotypic screening, or target-driven, focusing on protein families implicated in various diseases.

By creating diverse libraries as described in section 7.2, researchers can explore new biological space. For instance, derivatives could be tested against panels of G-protein coupled receptors (GPCRs), kinases, ion channels, or proteases, which are all important drug target classes. nih.gov Phenotypic screening, where libraries are tested on whole cells to observe effects like cancer cell death or anti-inflammatory responses, can reveal novel mechanisms of action without prior knowledge of the specific molecular target.

This broad screening approach could identify lead compounds for a range of diseases, potentially including oncology, neurodegenerative disorders, metabolic diseases, or infectious diseases. The discovery of an unexpected activity for a derivative of this compound could open up an entirely new line of research and therapeutic development, demonstrating the value of exploring beyond the initial intended use of a chemical scaffold.

Q & A

Q. What are the common synthetic routes for (4-Cyclohexylpyrrolidin-2-yl)methanol?

  • Methodological Answer : The synthesis typically involves functionalization of the pyrrolidine core. A general approach includes:
  • Step 1 : Cyclohexyl group introduction via nucleophilic substitution or reductive amination using cyclohexyl halides or ketones.
  • Step 2 : Hydroxymethylation at the pyrrolidine-2-position using formaldehyde or equivalent reagents under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Reaction yields vary (50–75%) depending on steric hindrance from the cyclohexyl group .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., cyclohexyl proton splitting patterns at δ 1.2–2.1 ppm) .
  • HPLC-MS : For purity assessment and molecular ion ([M+H]⁺) verification.
  • FTIR : To identify hydroxyl (O-H stretch ~3200–3400 cm⁻¹) and pyrrolidine ring vibrations .

Q. What are the primary research applications of this compound in drug discovery?

  • Methodological Answer :
  • Intermediate in Pharmaceuticals : Used to synthesize analogs targeting neurological receptors (e.g., dopamine or serotonin modulators) due to the pyrrolidine scaffold’s conformational rigidity .
  • Biological Probes : Functionalized for studying enzyme inhibition (e.g., kinases) via hydroxyl group derivatization .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in the synthesis of this compound?

  • Methodological Answer :
  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during hydroxymethylation to control stereochemistry .
  • Chromatographic Separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to resolve enantiomers. Typical mobile phase: hexane/isopropanol (90:10) .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives to isolate enantiopure forms (>99% ee) .

Q. What strategies address contradictory data in biological activity studies of this compound?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity.
  • Metabolic Stability Testing : Incubate with liver microsomes to rule out false positives from metabolite interference .
  • Structural Confirmation : Co-crystallize with target proteins (e.g., via X-ray diffraction) to validate binding modes conflicting with computational predictions .

Q. How does the cyclohexyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : Cyclohexyl increases logP by ~2 units, enhancing blood-brain barrier permeability (measured via shake-flask method) .
  • Conformational Restriction : Reduces pyrrolidine ring flexibility, as shown by molecular dynamics simulations, improving receptor binding entropy .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

  • Methodological Answer :
  • Reagent Quality : Ensure anhydrous conditions for formaldehyde reactions; trace moisture reduces yields .
  • Steric Effects : Use bulky bases (e.g., DBU) to mitigate steric hindrance from the cyclohexyl group during hydroxymethylation .
  • Temperature Control : Maintain reactions at 0–5°C to prevent side reactions (e.g., over-alkylation) .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis; the compound may release irritant vapors at elevated temperatures .
  • Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.